molecular formula C10H13N5O4 B15190790 2-Amino-5-(aminocarbonyl)-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidin-4-one CAS No. 127945-73-7

2-Amino-5-(aminocarbonyl)-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidin-4-one

Cat. No.: B15190790
CAS No.: 127945-73-7
M. Wt: 267.24 g/mol
InChI Key: KSJRIKNIVVUOLK-UHFFFAOYSA-N
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Description

2-Amino-5-(aminocarbonyl)-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidin-4-one is a complex organic compound with a unique structure that includes both amino and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(aminocarbonyl)-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the pyrrolo(2,3-d)pyrimidin-4-one core, followed by the introduction of the amino and hydroxyl groups through various chemical reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(aminocarbonyl)-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amino groups can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the amino groups may produce primary amines.

Scientific Research Applications

2-Amino-5-(aminocarbonyl)-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidin-4-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 2-Amino-5-(aminocarbonyl)-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidin-4-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or activator. The pathways involved in these interactions are often complex and may include multiple steps, such as binding to the active site of an enzyme or altering the conformation of a receptor.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-{[(4,5-dihydroxy-2-cyclopenten-1-yl)amino]methyl}-4H-pyrrolo[2,3-d]pyrimidin-4-one
  • 2-Amino-5-(fluoromethyl)pyrrolo(2,3-d)pyrimidin-4(3H)-one

Uniqueness

Compared to similar compounds, 2-Amino-5-(aminocarbonyl)-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidin-4-one stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

127945-73-7

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

IUPAC Name

2-amino-7-(2,3-dihydroxypropyl)-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C10H13N5O4/c11-7(18)5-2-15(1-4(17)3-16)8-6(5)9(19)14-10(12)13-8/h2,4,16-17H,1,3H2,(H2,11,18)(H3,12,13,14,19)

InChI Key

KSJRIKNIVVUOLK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(N1CC(CO)O)N=C(NC2=O)N)C(=O)N

Origin of Product

United States

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